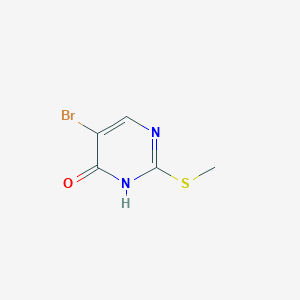

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

Übersicht

Beschreibung

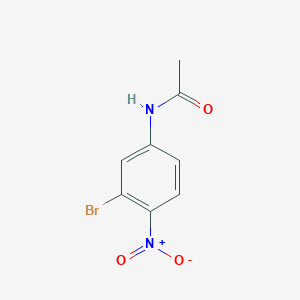

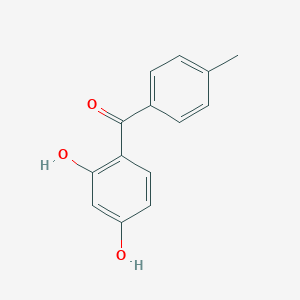

“5-Bromo-2-(methylthio)pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C5H5BrN2OS . It appears as a white to light yellow to light orange powder or crystal .

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(methylthio)pyrimidin-4(3H)-one” can be represented by the SMILES stringCSc1ncc(Br)c(n1)C(O)=O and CSC1=NC=C(C=N1)Br . Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It has a molecular weight of 205.08 g/mol . The melting point ranges from 64.0°C to 68.0°C .Wissenschaftliche Forschungsanwendungen

Tautomeric Forms and Crystal Structures

Research on derivatives of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one has revealed their ability to adopt different tautomeric forms in crystals, influenced by coformers. Studies have focused on the hydrogen-bonding patterns in such compounds, exploring their interactions within crystal packings through synthon-based patterns related to Watson-Crick base pairs (Gerhardt & Bolte, 2016).

Antimicrobial Applications

Compounds derived from 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one have been synthesized and incorporated into polyurethane varnishes and printing ink pastes to test their antimicrobial efficacy. These studies demonstrated that the compounds exhibit strong antimicrobial effects, offering potential for use in protective coatings and inks (El‐Wahab et al., 2015).

Synthesis of Biheterocycles

Research into the synthesis of (1,2,3‐triazol-1-yl)methylpyrimidines from 5-Bromo compounds has led to the creation of new series of biheterocycles, demonstrating the versatility of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one derivatives in generating diverse molecular structures with potential biological applications (Aquino et al., 2017).

Novel Thiazolo Derivatives

The compound's derivatives have been used in the synthesis of novel thiazolo[3,2-a]pyrimidine derivatives, highlighting the compound's utility in generating new chemical entities with potential pharmacological properties (Studzińska et al., 2014).

One-Pot Synthesis Applications

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one has been utilized in a one-pot, microwave-assisted synthesis process to produce Pyrimido[4,5-d]pyrimidine-2,5-dione derivatives, demonstrating an efficient methodology for creating compounds with potential biological activity (Dabiri et al., 2007).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWWYXOEVKZFDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286660 | |

| Record name | 5-Bromo-2-(methylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one | |

CAS RN |

81560-03-4 | |

| Record name | 81560-03-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-(methylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

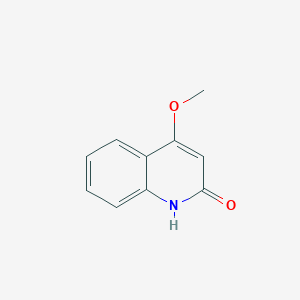

![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)